Cas no 3068-32-4 ([(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate)
![[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate structure](https://fr.kuujia.com/scimg/cas/3068-32-4x500.png)
3068-32-4 structure
Nom du produit:[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
Numéro CAS:3068-32-4
Le MF:C14H19O9Br
Mégawatts:411.19926
MDL:MFCD00063686
CID:43765
PubChem ID:24891250
[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Propriétés chimiques et physiques
Nom et identifiant
-
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- Acetobromo-alpha-D-galactose
- tetra-O-acetyl-α-D-galactopyranosyl bromide
- Acetobromo-α-D-galactose
- Bromo 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranoside
- 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide
- (2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate
- 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl br
- acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromotetrahydropyran-3-yl ester
- ACETOBROMO-A-D-GALACTOSE
- acetobromo-D-galactose
- acetobromogalactose
- A-D-GALACTOPYRANOSYL BROMIDE
- D-A-TETRAACETOBROMOGALACTOSE
- tetraacetylbromogalactose
- [(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate
- 2,3,4,6-Tetra-O-acetyl-
- AKOS015841041
- 2,3,4,6-tetra-O-acetyl alpha-D-galactopyranosyl bromide
- B-8975
- SCHEMBL40824
- Bromo 2,3,4,6-Tetra-O-acetyl-Alpha-D-galactopyranoside(Stabilized with 2% (wt/wt) CaCO3)
- AMY24723
- 1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside
- 2,3,4,6-Tetra-O-acetyl-alpha-galactopyranosyl bromide
- Acetobromo-
- Acetobromo-alpha-D-galactose, >=93% (TLC)
- MFCD00063686
- Acetobromo- alpha -D-galactose
- H11910
- A-D-galactose
- alpha-Acetobromogalactose
- a-D-Galactopyranosyl bromide, tetraacetate
- Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 3068-32-4
- DTXSID501314790
- CS-0072837
- CYAYKKUWALRRPA-HTOAHKCRSA-N
- AKOS015896832
- NS00081948
- 2,3,4,6-tetra-O-acetyl-alpha-D-galactosyl bromide
- 93%,contains about 2% CaCO3 as stabilizer
- 2,3,4,6-tetr?-O-acetyl-?-D-galactopyranosyl bromide
- I+/--Acetobromogalactose
-
- MDL: MFCD00063686
- Piscine à noyau: 1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
- La clé Inchi: CYAYKKUWALRRPA-HTOAHKCRSA-N
- Sourire: CC(=O)OC[C@H]1O[C@H](Br)[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@H]1OC(C)=O
Propriétés calculées
- Qualité précise: 410.02124g/mol
- Charge de surface: 0
- XLogP3: 1.5
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 9
- Nombre de liaisons rotatives: 9
- Masse isotopique unique: 410.02124g/mol
- Masse isotopique unique: 410.02124g/mol
- Surface topologique des pôles: 114Ų
- Comptage des atomes lourds: 24
- Complexité: 507
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 5
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
- Charge de surface: 0
Propriétés expérimentales
- Couleur / forme: Solide blanc ou beige
- Dense: 1.7028 (rough estimate)
- Point de fusion: 83-85 ºC
- Point d'ébullition: 412°C at 760 mmHg
- Point d'éclair: 203 oC
- Indice de réfraction: 1.4490 (estimate)
- Coefficient de répartition de l'eau: Légèrement soluble
- Stabilité / durée de conservation: Temperature Sensitive; Store in freezer; Stabilized with 2% CaCO3
- Le PSA: 114.43000
- Le LogP: 0.46440
- Rotation spécifique: 210 º (c=3, CHCl3)
- Solubilité: Soluble dans l'eau
[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Informations de sécurité
-
Symbolisme:
- Mot signal:Warning
- Description des dangers: H315,H319,H335
- Déclaration d'avertissement: P261,P305+P351+P338
- Wgk Allemagne:3
- Code de catégorie de danger: R36/37/38
- Instructions de sécurité: S26-S36-S37/39
- Carte FOCA taille f:8-10-21
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38
- Conditions de stockage:Inert atmosphere,Store in freezer, under -20°C
- Durée de la sécurité:S26;S37/39
[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A0742412-1G |
Acetobromo-α-D-galactose , 93% |
3068-32-4 | including 2%CACO3 stabilizer | 1g |
RMB 24.00 | 2025-02-21 | |
TRC | B687000-50g |
Bromo 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranoside(Stabilized with 2% (wt/wt) CaCO3) |
3068-32-4 | 50g |
$ 278.00 | 2023-04-18 | ||
Biosynth | B-8975-250 g |
1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside |
3068-32-4 | 250g |
2023-01-05 | |||
Biosynth | MT01060-500 g |
1-Bromo-2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranoside |
3068-32-4 | 500g |
2023-01-03 | |||
Apollo Scientific | BIA1026-25g |
Acetobromo-alpha-D-galactose |
3068-32-4 | 25g |
£150.00 | 2025-01-20 | ||
abcr | AB176063-250 g |
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide, 98%; . |
3068-32-4 | 98% | 250 g |
€1,356.60 | 2023-07-20 | |
Life Chemicals | F0001-0939-5g |
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide |
3068-32-4 | 95%+ | 5g |
$60.0 | 2023-09-07 | |
Life Chemicals | F0001-0939-2.5g |
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide |
3068-32-4 | 95%+ | 2.5g |
$40.0 | 2023-09-07 | |
Life Chemicals | F0001-0939-0.25g |
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide |
3068-32-4 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-0939-0.5g |
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide |
3068-32-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 |
[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate Littérature connexe
-
Yanan Li,Bing Deng,Haitao Chen,Shaoxiang Yang,Baoguo Sun RSC Adv. 2021 11 13341
3068-32-4 ([(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate) Produits connexes
- 14087-32-2(6-Oxabicyclo[3.1.0]hexane-2,3-diol,diacetate (8CI))
- 19318-35-5(Glucitol,2,3-di-O-methyl-, tetraacetate (8CI))
- 14520-13-9(L-Arabinitol,3-O-methyl-, tetraacetate (9CI))
- 115224-88-9(L-glycero-L-galacto-Heptitol,2,6-anhydro-, pentaacetate (9CI))
- 13042-39-2(1,4:3,6-Dianhydro-2-O-acetyl-D-glucitol)
- 19318-24-2(Galactitol,3-O-methyl-, pentaacetate (8CI,9CI))
- 19285-92-8(Mannitol,1,3,4-tri-O-methyl-, triacetate, D- (8CI))
- 108266-50-8(1,2,4-Butanetriol,triacetate, (R)- (9CI))
- 19318-20-8(Arabinitol,3-O-methyl-, tetraacetate (8CI,9CI))
- 8013-07-8(Soybean Oil Epoxide)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:3068-32-4)[(2R,3S,4S,5R,6R)-3,4,5-tris(acetyloxy)-6-bromooxan-2-yl]methyl acetate

Pureté:99%
Quantité:500g
Prix ($):442.0